molecular formula C7H9NO2 B1381659 (2-Cyclopropyloxazol-5-yl)methanol CAS No. 1889959-79-8

(2-Cyclopropyloxazol-5-yl)methanol

Cat. No.: B1381659
CAS No.: 1889959-79-8
M. Wt: 139.15 g/mol
InChI Key: FANJGSPWMTWYNY-UHFFFAOYSA-N
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Description

(2-Cyclopropyloxazol-5-yl)methanol is a heterocyclic compound featuring an oxazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position. The cyclopropyl moiety enhances metabolic stability and modulates steric and electronic properties, making this compound a valuable scaffold for drug discovery . Commercial availability through suppliers like CymitQuimica highlights its relevance in synthetic chemistry, with pricing ranging from €185 (100 mg) to €865 (1 g) .

Properties

IUPAC Name

(2-cyclopropyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c9-4-6-3-8-7(10-6)5-1-2-5/h3,5,9H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANJGSPWMTWYNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyloxazol-5-yl)methanol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopropylamine with glyoxal in the presence of a base can lead to the formation of the oxazole ring . The hydroxymethyl group can then be introduced through subsequent reactions, such as the reduction of an oxazole aldehyde intermediate .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective raw materials . The process may also involve purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(4-Bromophenyl)-4-(2-Cyclopropyloxazol-5-yl)benzenesulfonamide

  • Structural Similarity : Shares the 2-cyclopropyloxazol-5-yl core but incorporates a benzenesulfonamide group linked to a 4-bromophenyl moiety.
  • Biological Activity : Identified via the NCI’s PRISM platform as a potent anticancer agent with a mechanism involving tubulin polymerization inhibition .

(5-Cyclopropyl-2-Methyl-pyrazol-3-yl)methanol

  • Structural Similarity : Replaces the oxazole ring with a pyrazole ring but retains the cyclopropyl and hydroxymethyl groups.
  • Physicochemical Properties: Property (2-Cyclopropyloxazol-5-yl)methanol (5-Cyclopropyl-2-methyl-pyrazol-3-yl)methanol Molecular Formula C₇H₉NO₂ C₈H₁₂N₂O Molecular Weight 151.16 g/mol 152.20 g/mol Core Heterocycle Oxazole (O, N) Pyrazole (N, N)

(E)-Ethyl-3-(4-(2-Cyclopropyloxazol-5-yl)phenyl)acrylate

  • Structural Similarity : Extends the core structure with a phenyl-acrylate ester, enabling conjugation to larger pharmacophores.
  • Synthetic Utility : Used as an intermediate in cyclopropane-containing drug candidates (e.g., ethyl-2-(4-(2-cyclopropyloxazol-5-yl)phenyl)-3-phenylcyclopropanecarboxylate) .
  • Spectral Data :
    • LCMS (ES+) : m/z 284 [M+H]+ .
    • ¹H NMR : Distinct signals at δ 7.67 (d, J = 16.0 Hz) and δ 6.45 (d, J = 16.0 Hz) confirm the acrylate double bond .

Biological Activity

(2-Cyclopropyloxazol-5-yl)methanol is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C7_7H9_9NO2_2
  • CAS Number : 1889959-79-8
  • Description : The compound features an oxazole ring substituted with a cyclopropyl group at the 2-position and a hydroxymethyl group at the 5-position.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical biochemical pathways.

Target Interactions

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as 5α-reductase, which is involved in steroid metabolism. For instance, related oxazole derivatives have demonstrated competitive inhibition of this enzyme with IC50_{50} values in the nanomolar range .
  • Receptor Modulation : Compounds with similar structures have been noted to modulate androgen receptor activity, suggesting potential applications in treating hormone-dependent cancers .

Anticancer Properties

Research indicates that this compound may exhibit anticancer properties. A study involving pyrrolo-fused heterocycles, which included derivatives related to this compound, found significant cytotoxic activity against various cancer cell lines, including those derived from breast and colon cancers .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A series of pyrrolo-fused compounds were synthesized and tested for their ability to inhibit tubulin polymerization in vitro. Among these, certain analogs displayed significant cytotoxicity against cancer cell lines, indicating that modifications to the oxazole structure can enhance biological activity .
  • Inhibition of Androgen Receptor Activity :
    • Research has shown that some oxazole derivatives can inhibit androgen receptor-mediated transcriptional activity in prostate cancer cell lines, suggesting a potential therapeutic role for this compound in treating prostate cancer .

Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibits growth of cancer cell lines; potential for use in hormone-dependent cancers
Enzyme InhibitionCompetitive inhibition of 5α-reductase; potential implications in steroid metabolism
AntimicrobialPotential broad-spectrum antimicrobial properties based on structural similaritiesGeneral knowledge

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Cyclopropyloxazol-5-yl)methanol
Reactant of Route 2
(2-Cyclopropyloxazol-5-yl)methanol

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